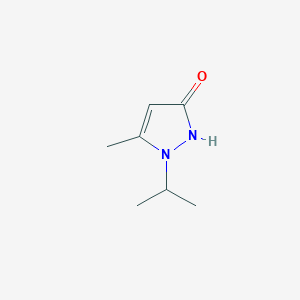

1-Isopropyl-5-methyl-1H-pyrazol-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-propan-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)9-6(3)4-7(10)8-9/h4-5H,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFADYVQUJRLDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727390 | |

| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921212-81-9 | |

| Record name | 5-Methyl-1-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 Isopropyl 5 Methyl 1h Pyrazol 3 2h One and Its Analogues

Foundational Synthetic Methodologies for Pyrazolones

The construction of the pyrazolone (B3327878) ring is achievable through several synthetic routes. These methods range from traditional condensation reactions, which have been in use for over a century, to more contemporary strategies like multicomponent reactions and cycloadditions that offer enhanced efficiency and molecular diversity.

Classical Condensation Reactions: Hydrazines and β-Ketoester Derivatives

The most fundamental and widely employed method for synthesizing 5-pyrazolones is the Knorr pyrazole (B372694) synthesis, a cyclocondensation reaction between a hydrazine (B178648) derivative and a β-dicarbonyl compound, typically a β-ketoester. rsc.orgslideshare.netjk-sci.com This reaction involves the condensation of the hydrazine with the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, ultimately leading to the formation of the pyrazolone ring after elimination of alcohol and water. rsc.org

The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol, often with acid or base catalysis to facilitate the condensation and cyclization steps. nih.govoaji.net For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (a well-known pyrazolone derivative also known as Edaravone) is achieved by refluxing phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) in glacial acetic acid. nih.govias.ac.in

The general mechanism can be summarized as:

Nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-ketoester.

Formation of a hydrazone intermediate.

Intramolecular cyclization.

Dehydration to form the stable pyrazolone ring.

The regioselectivity of this reaction is a critical aspect, especially when both the hydrazine and the β-dicarbonyl compound are unsymmetrical. rsc.orgnih.gov

Heterocyclic Ring Construction Approaches

Beyond the classical Knorr synthesis, several other strategies have been developed for the construction of the pyrazolone and pyrazole core, offering alternative pathways and access to a wider range of derivatives.

Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form a complex product in a highly efficient and atom-economical manner. beilstein-journals.orgmdpi.com For the synthesis of pyrazolone-annulated systems like dihydropyrano[2,3-c]pyrazoles, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) is often employed. semanticscholar.orgresearchgate.net In this process, the pyrazolone is typically formed in situ from the hydrazine and β-ketoester before undergoing a subsequent Knoevenagel condensation and Michael addition cascade with the other components. semanticscholar.org

1,3-Dipolar Cycloadditions: This approach involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile containing a double or triple bond. nih.govorganic-chemistry.org For instance, nitrile imines, generated in situ from arylhydrazones, can react with vinyl derivatives to yield pyrazoles. nih.gov This method provides a powerful tool for constructing the pyrazole ring with specific substitution patterns.

Condensation with α,β-Unsaturated Carbonyls: The reaction of hydrazines with α,β-unsaturated ketones (e.g., chalcones) or esters is another viable route, typically leading to pyrazoline (dihydropyrazole) intermediates. nih.gov These intermediates can then be oxidized to afford the aromatic pyrazole ring. nih.gov The reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration.

Targeted Synthesis of 1-Isopropyl-5-methyl-1H-pyrazol-3(2H)-one

The synthesis of the specific target molecule, this compound, is a direct application of the foundational methodologies, particularly the Knorr condensation, tailored with specific starting materials to introduce the desired isopropyl and methyl substituents.

Installation of the Isopropyl Moiety at the N-1 Position

There are two primary strategies for introducing the isopropyl group at the N-1 position of the pyrazolone ring.

Direct Condensation with Isopropylhydrazine: The most direct and common approach is the condensation of isopropylhydrazine with a suitable β-ketoester, in this case, ethyl acetoacetate. This single-step reaction constructs the heterocyclic ring while simultaneously installing both the N-1 isopropyl group and the C-5 methyl group. This follows the classical Knorr synthesis pathway. The reaction of methylhydrazine with ethyl acetoacetate to form 1,3-dimethyl-5-pyrazolone (B118827) is a well-documented analogue of this process. ias.ac.in

Stereochemical Considerations and Regioselective Synthesis

For the target molecule, this compound, there are no stereocenters, so stereochemical considerations are not applicable. However, regioselectivity is a paramount concern.

When unsymmetrical reagents like isopropylhydrazine and ethyl acetoacetate react, two potential regioisomeric products can be formed:

Isomer A: this compound (the desired product)

Isomer B: 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one

The formation of these isomers depends on which nitrogen atom of the isopropylhydrazine attacks which carbonyl group of the ethyl acetoacetate. The outcome is governed by several factors:

Electronic Effects: The reactivity of the two carbonyl groups in ethyl acetoacetate is different; the ketone carbonyl is generally more electrophilic than the ester carbonyl.

Steric Hindrance: The isopropyl group on the hydrazine is sterically bulkier than a hydrogen atom, which can influence the approach to the carbonyl centers.

Reaction Conditions: The pH of the reaction medium is a crucial factor. rsc.orgnih.gov Under acidic conditions, the reaction often proceeds through initial attack of the more nucleophilic, less hindered terminal nitrogen of the hydrazine onto the more reactive ketone carbonyl. rsc.org This pathway typically favors the formation of the 1,5-disubstituted pyrazolone isomer (Isomer A). In contrast, reaction conditions can sometimes be tuned to favor the alternative isomer. nih.gov

Careful control of parameters such as solvent, temperature, and pH is therefore essential to ensure the regioselective synthesis of the desired this compound. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, and temperature.

Catalyst Selection: While the Knorr synthesis can proceed without a catalyst, particularly with reactive substrates, the use of catalysts can significantly improve reaction rates and yields.

Acid Catalysis: Brønsted acids (e.g., acetic acid, HCl) are commonly used to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. jk-sci.comgoogle.com

Lewis Acid Catalysis: Lewis acids can also activate the carbonyl group. However, some Lewis acids may stabilize the enolate form of the β-ketoester, which can be unproductive for the cyclization. nih.gov

Heterogeneous Catalysts: Modern approaches often utilize solid-supported or nanoparticle catalysts (e.g., nano-ZnO) which offer advantages such as high efficiency, easy separation, and reusability. nih.govresearchgate.net

Solvent Effects: The choice of solvent can influence reaction rates and sometimes regioselectivity.

Protic Solvents: Alcohols like ethanol are traditionally used and are effective for dissolving the reactants. ias.ac.in

Aprotic Solvents: Dipolar aprotic solvents such as DMF or NMP have been shown to give better results for certain regioselective syntheses. nih.gov

Green Solvents: In line with green chemistry principles, water has been successfully employed as a solvent in some pyrazolone syntheses, often in conjunction with specific catalysts. semanticscholar.orgresearchgate.net

Temperature and Reaction Time: The reaction is often conducted under reflux to ensure a reasonable reaction rate. nih.gov However, alternative energy sources like microwave irradiation have been shown to dramatically reduce reaction times from hours to minutes and improve yields. semanticscholar.org Optimization studies typically involve screening various catalysts and solvents at different temperatures to identify the ideal conditions for a specific set of reactants. researchgate.netnih.gov

Below is a table summarizing how reaction conditions can be optimized for pyrazolone synthesis, based on findings for analogous reactions.

| Parameter | Condition | Effect on Reaction | Reference(s) |

| Catalyst | Nano-ZnO | High yields, short reaction times, green protocol. | nih.govresearchgate.net |

| Acetic Acid | Commonly used acid catalyst, promotes condensation. | nih.gov | |

| L-proline | Organocatalyst, effective in aqueous media. | researchgate.net | |

| Solvent | Ethanol | Traditional protic solvent, good for solubility. | ias.ac.in |

| Water | Green solvent, often requires a suitable catalyst. | semanticscholar.orgresearchgate.net | |

| DMF | Aprotic solvent, can improve regioselectivity. | nih.gov | |

| Energy Source | Conventional Heating (Reflux) | Standard method, reaction times can be long. | nih.gov |

| Microwave Irradiation | Drastically reduces reaction time, often improves yield. | semanticscholar.org | |

| pH | Acidic (e.g., pH 5.0-6.5) | Facilitates both imine formation and cyclization. | nih.govgoogle.com |

These optimization strategies are critical for developing efficient, high-yielding, and regioselective syntheses of this compound and its analogues.

Derivatization and Functionalization of the this compound Core

The reactivity of the this compound ring allows for a variety of chemical transformations, enabling the introduction of a wide range of functional groups and substituent patterns.

Electrophilic Substitution at the C-4 Position

The C-4 position of the pyrazolone ring is nucleophilic and readily undergoes electrophilic substitution reactions. This provides a straightforward method for introducing various substituents at this position. pharmaguideline.com

Formylation: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govmdpi.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netpublish.csiro.au While direct formylation of this compound is plausible under these conditions, specific examples in the literature are scarce. However, the successful formylation of structurally similar pyrazoles, such as 1,3-disubstituted-5-chloro-1H-pyrazoles, to yield the corresponding 4-carbaldehydes demonstrates the feasibility of this transformation. publish.csiro.au

Halogenation: The C-4 position of pyrazolones can be halogenated using various reagents. Chlorination, bromination, and iodination have been reported for different pyrazole derivatives. For instance, the reaction of pyrazoles with chlorine or N-chlorosuccinimide can yield 4-chloro derivatives. mdpi.com Similarly, bromination can be achieved to introduce a bromine atom at the C-4 position. Nitrodebromination has also been observed during the nitration of 4-bromopyrazoles in aqueous sulfuric acid. publish.csiro.au

Nitration: Nitration of the pyrazole ring at the C-4 position can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) has been shown to yield the corresponding 4-nitro derivative, indicating that this position is susceptible to electrophilic nitration. mdpi.com

Table 1: Examples of Electrophilic Substitution at the C-4 Position of Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 5-Chloro-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack Formylation | publish.csiro.au |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Conc. HNO₃, Acetic Anhydride | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | Nitration | mdpi.com |

| 4-Bromopyrazoles | 80% H₂SO₄ | 4-Nitropyrazoles | Nitrodebromination | publish.csiro.au |

O-Functionalization and Etherification Reactions

The oxygen atom of the pyrazolone ring, particularly in its enol tautomeric form (5-hydroxypyrazole), is a site for functionalization, leading to the formation of ethers and esters.

O-Alkylation: The hydroxyl group of the enol form can be alkylated to form pyrazole ethers. This reaction is typically carried out using alkyl halides in the presence of a base.

O-Acylation: Acylation of the hydroxyl group leads to the formation of pyrazole esters. This can be achieved using acyl chlorides or acid anhydrides. rsc.org A study on the phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles demonstrated the feasibility of O-acylation. acs.orgnih.gov Another approach involves a Fries rearrangement of the O-acylated pyrazolone to the C-4 acylated product, or a direct C-acylation catalyzed by calcium hydroxide. nih.gov

Table 2: Examples of O-Functionalization of Pyrazolone Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 5(3)-Hydroxy-3(5)-substituted-1H-pyrazoles | Acyl Halides, TBAB | Pyrazole Esters | O-Acylation | acs.orgnih.gov |

| 1-Phenyl-3-methyl-pyrazolone-5 | Acyl Chlorides/Anhydrides, Ca(OH)₂ | 4-Acyl-1-phenyl-3-methyl-pyrazolones-5 | C-Acylation (via potential O-acylation intermediate) | nih.gov |

N-Functionalization and Amidation Strategies

The nitrogen atoms of the pyrazole ring are also available for functionalization, leading to N-alkylated and N-acylated products.

N-Alkylation: The N-H proton of the pyrazole ring can be removed by a base, followed by reaction with an alkylating agent such as an alkyl halide to introduce an alkyl group at the N-1 or N-2 position. pharmaguideline.com The regioselectivity of N-alkylation can be influenced by the substituents on the pyrazole ring and the reaction conditions. researchgate.net A patented method describes the N-alkylation of pyrazole derivatives using a crystalline aluminosilicate (B74896) or a crystalline aluminophosphate as a catalyst. chim.it

N-Acylation and Amidation: The nitrogen atoms can also be acylated using acyl chlorides or anhydrides to form N-acylpyrazoles. chemscene.com These reactions can sometimes compete with O-acylation, and the regioselectivity depends on the reaction conditions and the substrate.

Table 3: Examples of N-Functionalization of Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| Pyrazole Derivatives | Alcohol or Alcohol Derivative, Crystalline Aluminosilicate/Aluminophosphate | N-Alkylpyrazole Derivatives | N-Alkylation | chim.it |

| Indazole | Alkyl Bromide, NaH, THF | N-1 Alkylindazoles | Regioselective N-Alkylation | researchgate.net |

| Amines and Pyrazole | [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride | Amides and 1-Acylpyrazole | N-Acylation | chemscene.com |

Advanced Diversification of Substituent Patterns

Beyond simple functionalization, the pyrazolone core can be further diversified using more advanced synthetic methodologies, such as cross-coupling reactions and functional group interconversions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for forming carbon-carbon bonds. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be coupled with terminal alkynes like phenylacetylene (B144264) under typical Sonogashira conditions to afford the corresponding 4-(phenylethynyl)pyrazoles. This demonstrates the potential for introducing aryl and vinyl groups at specific positions of the pyrazole ring, provided a suitable halo-substituted precursor is available.

Functional Group Interconversions: The substituents introduced onto the pyrazolone ring can be further modified. For example, a formyl group at the C-4 position, introduced via the Vilsmeier-Haack reaction, can be a versatile handle for further transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to other functional groups through various condensation reactions. encyclopedia.pub Similarly, a methyl group can potentially be oxidized to a carboxylic acid or halogenated to a halomethyl group, which can then undergo nucleophilic substitution.

Table 4: Examples of Advanced Diversification of Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 5-Chloro-4-(phenylethynyl)pyrazoles | Sonogashira Coupling | |

| Pyrazole Esters | LiAlH₄ | Pyrazole Alcohols | Reduction | encyclopedia.pub |

| Pyrazole Alcohols | PCC | Formylpyrazoles | Oxidation | encyclopedia.pub |

Advanced Methodologies for Structural Elucidation of 1 Isopropyl 5 Methyl 1h Pyrazol 3 2h One Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for determining the molecular structure of organic compounds. These techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D Techniques (COSY, HMQC, HMBC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For a derivative such as Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, the expected ¹H NMR signals would include a singlet for the N1-methyl group, a septet for the isopropyl methine proton, and two doublets for the isopropyl methyl groups. The chemical shifts of these protons are influenced by the electronic environment and neighboring functional groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals for a pyrazolone (B3327878) derivative would include those for the carbonyl carbon (C=O), the carbons of the pyrazole (B372694) ring, and the carbons of the substituent groups.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for a Representative Pyrazole Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-Methyl | 3.3–3.5 (s) | 55–60 |

| Isopropyl-CH | 4.9–5.1 (septet) | - |

| Isopropyl-CH₃ | 1.2–1.4 (d) | - |

| Pyrazole Ring C4 | - | 140–145 |

| Carbonyl C=O | - | 165–170 |

| (Data based on Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) |

2D NMR Techniques: Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of carbon atoms bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular skeleton, especially around quaternary carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and UPLC-MS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. This is a critical step in the identification of a new compound. For a related compound, Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, the molecular ion peak [M]⁺ would be observed at m/z 183.21. Analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives may include the loss of substituent groups, such as an isopropyl radical.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC-MS combines the high separation efficiency of UPLC with the sensitive detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the separation of isomers. nih.gov The development of a robust UPLC-MS method is essential for determining the purity of synthesized pyrazolone derivatives and for identifying any potential byproducts or isomers. nih.gov Method development often involves optimizing the mobile phase composition, column type, and mass spectrometer parameters to achieve the desired separation and sensitivity. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum shows absorption bands corresponding to specific functional groups. For a pyrazolone derivative, characteristic IR absorption bands would be expected for the C=O stretching of the pyrazolone ring, N-H stretching (if present), and C-H stretching of the alkyl groups. For instance, in a related pyrazolone, characteristic peaks for C=O stretching are observed around 1700-1720 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar functional groups and symmetric vibrations. A combined IR and Raman analysis can therefore provide a more complete picture of the vibrational modes of a molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for Pyrazolone Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300–3500 |

| C=O (ester) | Stretch | 1700–1720 |

| C-O-C | Asymmetric Stretch | 1250–1270 |

| (Data based on Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) |

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For pyrazole derivatives, single-crystal X-ray diffraction can confirm the connectivity established by NMR and mass spectrometry and provide crucial details about the stereochemistry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com Studies on related pyrazole structures have revealed details about the planarity of the pyrazole ring and the orientation of its substituents. mdpi.com

Chromatographic Purity and Separation Techniques

Ensuring the purity of a chemical compound is crucial for its reliable use in any application. Chromatographic techniques are widely used to assess the purity of synthesized compounds and to separate them from any impurities or byproducts.

High-performance liquid chromatography (HPLC) is the most common technique for determining the purity of non-volatile organic compounds. A validated reverse-phase HPLC (RP-HPLC) method can be developed to separate the target pyrazolone derivative from starting materials, reagents, and any side products. ijcpa.in The purity is typically determined by measuring the area of the peak corresponding to the desired compound as a percentage of the total peak area in the chromatogram. nih.gov The development of such a method involves the careful selection of the stationary phase (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity. ijcpa.insielc.com For chiral pyrazole derivatives, specialized chiral stationary phases can be used to separate enantiomers. acs.org

Computational and Theoretical Chemistry Studies of 1 Isopropyl 5 Methyl 1h Pyrazol 3 2h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry—the most stable arrangement of its atoms in three-dimensional space—by finding the minimum energy state. nih.gov For pyrazolone (B3327878) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict key structural parameters. researchgate.net

These parameters include:

Bond Lengths: The equilibrium distance between the nuclei of two bonded atoms.

Bond Angles: The angle formed between three connected atoms.

Dihedral Angles: The angle between two planes, each defined by three atoms.

This information is crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT is used to calculate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), which helps in identifying regions of the molecule that are electron-rich or electron-poor. mdpi.com

| Parameter | Typical Value (Å or Degrees) | Significance |

|---|---|---|

| N-N Bond Length | ~1.38 Å | Characteristic of the pyrazole (B372694) ring structure. researchgate.net |

| N=C Bond Length | ~1.28 Å | Indicates double bond character within the ring. researchgate.net |

| C-C Bond Length (Ring) | ~1.39 - 1.50 Å | Varies depending on the degree of conjugation and substitution. researchgate.net |

| Ring Dihedral Angle | Near 0° | Indicates the planarity of the pyrazole ring. nih.gov |

Analysis of Molecular Orbitals: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level corresponds to a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov For pyrazole derivatives, the HOMO-LUMO gap is analyzed to understand their potential as reactants in chemical processes and their electronic transition properties. mdpi.com These calculations help predict the most likely sites for nucleophilic and electrophilic attacks. dntb.gov.ua

| Parameter | Symbol | Definition | Chemical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity, polarizability, and kinetic stability. nih.gov |

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. springernature.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its vibrations, rotations, and conformational changes. springernature.com

For a flexible molecule like 1-Isopropyl-5-methyl-1H-pyrazol-3(2H)-one, which has rotatable bonds in its isopropyl group, MD simulations are used to explore its conformational landscape. nih.gov This involves identifying the different stable or low-energy shapes (conformers) the molecule can adopt and the energy barriers between them. Understanding the conformational landscape is vital because a molecule's biological activity often depends on its ability to adopt a specific shape to interact with a biological target. nih.gov MD simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent) and the timescale of transitions between them. nih.gov

In Silico Screening and Virtual Ligand Design Approaches

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. arabjchem.org This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. nih.gov

For derivatives of this compound, virtual screening can be employed to design new ligands with potentially enhanced biological activity. nih.gov The process typically involves:

Scaffold Hopping: Modifying the core structure of the pyrazolone to create a virtual library of derivatives.

Molecular Docking: Simulating the interaction between each derivative and a target protein's binding site to predict binding affinity and orientation. arabjchem.org

Filtering and Ranking: Using scoring functions to rank the compounds based on their predicted binding energies and other properties, such as drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. researchgate.net

This method allows for the rational design of novel pyrazolone derivatives with optimized properties for a specific biological target. nih.gov

Predictive Models for Structure-Activity Relationships (SAR) within this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgmdpi.com QSAR models are built by correlating variations in physicochemical properties (descriptors) of molecules with changes in their observed activity. researchgate.net

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a series of derivatives for a specific biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each derivative. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a predictive model that links the descriptors to the activity. semanticscholar.org

Model Validation: Testing the model's predictive power on an external set of compounds.

A validated QSAR model can be used to predict the activity of newly designed derivatives, guiding the synthesis of more potent compounds and providing insights into the structural features essential for activity. nih.gov

Medicinal Chemistry Research on the 1 Isopropyl 5 Methyl 1h Pyrazol 3 2h One Scaffold

The Pyrazolone (B3327878) Core as a Privileged Structure in Drug Discovery

The pyrazolone nucleus, a derivative of pyrazole (B372694), is widely recognized as a "privileged structure" in medicinal chemistry. vdoc.pub This concept refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, often with high affinity. vdoc.pub The utility of such structures lies in their potential to serve as a foundation for designing compound libraries to screen against a wide array of therapeutic targets. vdoc.pub

The pyrazole ring system itself, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs. nih.govnih.govresearchgate.net Its versatility allows for interaction with diverse biological targets, and its metabolic stability is a key factor in its successful application in drug development. nih.gov The pyrazolone motif, specifically, has been a critical element in drugs targeting various biological endpoints, leading to candidates with antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) activities. nih.gov The success of early pyrazolone-based drugs like antipyrine (B355649) spurred further research into derivatives with improved therapeutic actions. nih.gov The increasing number of approved drugs containing a pyrazole nucleus over the last decade underscores its importance and privileged status in drug discovery. nih.govresearchgate.netresearchgate.net

Scaffold Hopping and Bioisosteric Replacements to Modulate Pharmacological Profiles

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at discovering novel compounds with improved properties. nih.govmerckmillipore.com Scaffold hopping involves replacing the central core of a molecule with a different framework while maintaining the original biological activity. nih.gov Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to compounds with comparable biological effects. researchgate.netnih.gov

These techniques are employed to enhance a compound's pharmacological profile, addressing issues such as potency, selectivity, metabolic stability, and synthetic accessibility, or to navigate existing patent landscapes. nih.govresearchgate.net For instance, a research effort to develop inhibitors for the tyrosine phosphatase SHP2 successfully applied scaffold hopping and bioisosteric replacement concepts to transition from a pyrazolone-based scaffold to a novel class of azaindole inhibitors, which eliminated undesirable structural motifs and improved inhibitor characteristics. merckmillipore.com This demonstrates the power of these strategies to evolve a chemical series based on a core like 1-isopropyl-5-methyl-1H-pyrazol-3(2H)-one to optimize its therapeutic potential.

Design and Synthesis of Compound Libraries for Biological Screening

The design and synthesis of compound libraries built around a core scaffold are fundamental to identifying new lead compounds in drug discovery. Based on a lead compound or a privileged structure like the pyrazolone core, series of novel derivatives are designed and synthesized for biological evaluation. nih.govrsc.org

For example, inspired by the structure of the acaricide pyflubumide, a library of novel 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives was designed and synthesized. nih.gov The synthesis involved a multi-step process, starting from the hydrolysis of an intermediate, followed by a condensation reaction with 1,3,5-trimethyl-1H-pyrazol-4-amine, and finally, α-alkylation to yield the target compounds. nih.gov Similarly, fragment splicing strategies have been used to create libraries of 5-methyl-1H-pyrazole derivatives, which were then screened for their potential as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov These approaches allow for systematic exploration of the structure-activity relationships (SAR) around the pyrazole core, leading to the identification of compounds with enhanced biological activity. nih.govrsc.org

Investigation of Biological Activities and Target Interactions

Derivatives of the pyrazole and pyrazolone scaffold have shown significant inhibitory activity against a range of clinically relevant enzymes.

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo biosynthesis of pyrimidines. acs.org Inhibition of human DHODH (hDHODH) is a therapeutic strategy for autoimmune diseases and cancer. acs.orgnih.gov Research has identified 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives as potent inhibitors of hDHODH. nih.govacs.org Structure-activity relationship studies revealed that modifications on the pyrazole and azine rings significantly impact antiviral and antiproliferative activities, leading to compounds more active than known inhibitors like brequinar (B1684385) and teriflunomide. nih.gov

HMG-CoA Reductase: This is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. nih.govnih.gov A novel series of HMG-CoA reductase inhibitors based on a substituted pyrazole template was designed and synthesized. nih.govacs.org Through optimization using structure-based design, a highly efficacious and hepatoselective inhibitor, PF-3052334, was identified as a clinical candidate for treating hypercholesterolemia. nih.govacs.orgebi.ac.ukdntb.gov.ua

N-acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase that breaks down the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govunipr.it Inhibiting NAAA is a promising therapeutic strategy for pain and inflammation. nih.govescholarship.org A novel class of potent, systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified. nih.govacs.org SAR studies showed that substituents on the pyrazole ring significantly impact potency; for example, an electron-withdrawing trifluoromethyl group in the 3-position resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group led to no detectable activity. acs.org

Table 1: Pyrazole/Pyrazolone Derivatives as Enzyme Inhibitors

| Enzyme Target | Lead Scaffold/Compound Class | Key Findings | Reference(s) |

|---|---|---|---|

| DHODH | 2-(3-Alkoxy-1H-pyrazol-1-yl)azines | Identified compounds more potent than brequinar and teriflunomide. | nih.gov |

| HMG-CoA Reductase | Substituted Pyrazoles | Led to the discovery of PF-3052334, a hepatoselective inhibitor. | nih.gov, acs.org |

| NAAA | Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | Identified potent and orally available inhibitors for inflammatory conditions. | nih.gov, acs.org |

The pyrazolone scaffold is also integral to compounds designed to interact with various receptors. Molecular docking and receptor binding assays are essential tools to understand these interactions and guide the design of more potent and selective ligands.

For instance, a series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were synthesized and evaluated for their ability to bind to benzodiazepine (B76468) receptors in bovine brain membranes. nih.gov The study showed that the substitution pattern on the pyrazolone-containing core significantly influenced the receptor affinity, with the most active compound showing a 54% inhibition of [3H]flunitrazepam binding. nih.gov

Molecular docking studies have also been used to predict the binding modes of pyrazole derivatives to various protein kinases, such as VEGFR-2, Aurora A, and CDK2, which are important targets in cancer therapy. researchgate.net These computational studies help to rationalize the observed biological activities and provide insights into the key interactions, such as hydrogen bonds, within the binding pocket of the target receptor. researchgate.net Similarly, 5-methyl-1H-pyrazole derivatives have been investigated as androgen receptor (AR) antagonists, with molecular docking used to understand their binding to the AR ligand-binding domain. nih.gov

Compounds built on the pyrazole scaffold can exert their biological effects by modulating complex cellular pathways. Their ability to interact with key proteins like enzymes and receptors allows them to influence signaling cascades involved in cell proliferation, apoptosis, and inflammation.

For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were designed to target apoptotic pathways in cancer. rsc.org These compounds were shown to inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins such as Bax, p53, and Caspase-3 in cancer cell lines. rsc.org Some derivatives also induced DNA damage, indicating they can trigger cell death through multiple mechanisms. rsc.org

Furthermore, inhibitors of the Jak/Stat signaling pathway, which is crucial for cell growth and differentiation, have been developed based on a pyrazol-3-yl pyrimidin-4-amine scaffold. nih.gov The discovery of AZD1480 as a potent Jak2 inhibitor highlights the potential of pyrazole-based compounds to modulate critical signaling pathways implicated in myeloproliferative neoplasms. nih.gov The development of such targeted agents underscores the value of the pyrazole core in creating sophisticated molecules that can intervene in specific cellular processes for therapeutic benefit.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

A thorough review of existing research indicates that studies systematically varying substituents on the this compound core to determine effects on pharmacological potency have not been published. Medicinal chemistry campaigns typically involve creating a library of analogs by introducing different functional groups at various positions on a lead scaffold. The resulting data, often presented in tables comparing chemical structures to biological activity metrics (like IC₅₀ or Kᵢ values), are fundamental to establishing an SAR. For the this compound scaffold, such data tables and corresponding analyses are not available in the referenced scientific literature.

While general SAR principles have been established for other pyrazolone series, applying those findings directly to the this compound scaffold would be speculative and fall outside the scope of this focused article. The unique electronic and steric properties imparted by the N1-isopropyl and C5-methyl groups mean that the SAR for this scaffold would likely be distinct from that of other differently substituted pyrazolones.

Broader Research Applications of 1 Isopropyl 5 Methyl 1h Pyrazol 3 2h One and Its Analogues

Applications in Materials Science

The unique electronic and structural characteristics of 1-isopropyl-5-methyl-1H-pyrazol-3(2H)-one and its analogues have positioned them as valuable components in the field of materials science. Their utility is particularly evident in the investigation of photophysical properties and in the strategic design of crystalline materials through crystal engineering and supramolecular assembly.

Investigation of Photophysical Properties

Pyrazolone (B3327878) derivatives have been identified as possessing noteworthy photoluminescent properties, making them attractive candidates for the development of fluorescent materials. rsc.org Research into analogous compounds has demonstrated that these molecules can exhibit strong fluorescence, with their emission characteristics being tunable by modifying the substituents on the pyrazolone core. rsc.org For instance, the introduction of various aromatic groups can shift the emission wavelength across the visible spectrum, from blue to orange. rsc.org

The fluorescence in these compounds often arises from ligand-centered π*–π transitions. rsc.org Complexation with metal ions, such as terbium or zinc, can significantly enhance the luminescence intensity and quantum yields. rsc.orgnih.gov This enhancement is attributed to an efficient energy transfer from the pyrazolone ligand to the metal ion and an increase in the rigidity of the molecular structure, which reduces non-radiative decay pathways. rsc.orgnih.gov The photostability and high quantum yields of certain pyrazolone-based materials underscore their potential for use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgnih.gov

| Compound Type | Emission Maxima (nm) | Quantum Yield (%) | Application |

| Pyrazolone-azomethine Zn(II) Complexes | 474–577 | 3-49 | Electroluminescent Materials |

| Pyrazolone-Terbium Complexes | Green Emission | Relatively High | Fluorescent Materials |

| Dansyl-labeled Pyrazole (B372694) Derivative | 535 | - | Fluorescent Probe |

Crystal Engineering and Supramolecular Assembly

The predictable hydrogen bonding patterns of pyrazolone derivatives are a cornerstone of their application in crystal engineering and the construction of well-defined supramolecular architectures. The pyrazolone ring contains both hydrogen bond donors (N-H group) and acceptors (C=O group), facilitating the formation of robust intermolecular interactions. eurjchem.comnih.gov

X-ray crystallography studies of pyrazole and pyrazolone analogues have revealed that N—H···N and N—H···O hydrogen bonds are common motifs that direct the self-assembly of these molecules in the solid state. researchgate.neteurjchem.com These interactions can lead to the formation of various supramolecular structures, including chains, sheets, and more complex three-dimensional networks. eurjchem.comresearchgate.net The isopropyl and methyl groups of this compound can also influence the crystal packing through weaker C—H···O and van der Waals interactions, providing further control over the final crystal structure. nih.gov The ability to form predictable and stable hydrogen-bonded assemblies makes these compounds valuable for designing crystalline materials with specific topologies and properties.

Agrochemistry Research: Development of Novel Agrochemical Scaffolds

In the field of agrochemistry, pyrazole and pyrazolone derivatives have emerged as a significant class of compounds for the development of new herbicides. ekb.egnih.gov A number of commercial herbicides are based on the pyrazole scaffold, highlighting the importance of this chemical family in crop protection. nih.gov

Many pyrazolone-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.netmdpi.com HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for carotenoid biosynthesis in plants. nih.gov Inhibition of this enzyme leads to the depletion of carotenoids, which protect chlorophyll (B73375) from photooxidation. The resulting "bleaching" of the plant tissue ultimately leads to necrosis and plant death. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the herbicidal activity of these compounds. Research has shown that the nature and position of substituents on the pyrazole ring significantly influence their efficacy and crop selectivity. ekb.eg For example, the introduction of specific aryl groups at the 5-position of the pyrazole ring has been shown to enhance herbicidal activity against certain weed species while maintaining safety for crops like corn, wheat, and sorghum. ekb.eg The continuous exploration of pyrazolone analogues as HPPD inhibitors offers a promising avenue for the discovery of new and effective herbicides with improved performance and environmental profiles. ekb.egmdpi.com

| Herbicide Family | Target Enzyme | Mode of Action |

| Pyrazolone | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibition of carotenoid biosynthesis, leading to bleaching and necrosis |

| Phenylpyrazoles | GABA-gated chloride channel | Blocks neurotransmission in insects |

| Pyridazinones | Mitochondrial electron transport | Disrupts ATP formation |

Polymer Science: Utilization as Monomers or Building Blocks for Functional Polymers

The pyrazole and pyrazolone moieties are increasingly being explored as functional components in polymer science. Their incorporation into polymer chains, either as part of the backbone or as pendant groups, can impart unique properties to the resulting materials. This has led to the development of functional polymers with potential applications in various fields. nih.govresearchgate.net

One approach involves the synthesis of vinyl-substituted pyrazoles, which can then undergo free-radical polymerization to form poly(vinylpyrazole)s. nih.govresearchgate.net These monomers can be copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, to tailor the properties of the final polymer. eurjchem.com The resulting polymers possess pendant pyrazole groups that can serve as sites for further functionalization or as ligands for metal coordination, leading to the creation of functional materials like polymer-supported catalysts or metal-ion adsorbents. nih.govresearchgate.net

Another strategy involves the synthesis of pyrazolone-containing monomers with polymerizable groups like acrylates or methacrylates. eurjchem.comnih.gov These monomers can be polymerized using techniques such as free-radical polymerization to produce polymers with pyrazolone functionalities. The presence of the pyrazolone ring in the polymer can enhance thermal stability and introduce specific chemical reactivity. eurjchem.com For instance, pyrazole-based porous polymers have been synthesized and have shown high thermal stability and chemical resistance, making them suitable for applications in gas capture and selective metal recovery. nih.gov

Bioanalytical and Proteomics Research: Use as Biochemical Probes or Reagents

The ability of pyrazolone derivatives to interact with biological molecules has made them valuable tools in bioanalytical and proteomics research. They are utilized as scaffolds for designing biochemical probes and as reagents for detecting and quantifying biologically relevant species. mdpi.comfujifilm.com

Pyrazolone-based compounds have been developed as fluorescent probes for the detection of metal ions, such as Al³⁺ and In³⁺. mdpi.comresearchgate.netpitt.edu These probes often operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity is significantly enhanced upon binding to the target ion. mdpi.com This property, combined with high selectivity and sensitivity, makes them suitable for bioimaging applications, including the visualization of metal ions within living cells. mdpi.comtu-dresden.de

In proteomics, pyrazolone derivatives have shown potential as enzyme inhibitors. Their ability to form specific interactions with the active sites of enzymes, such as proteases and kinases, is being explored for the development of therapeutic agents and as probes to study enzyme function. For example, pyrazolone-based compounds have been investigated as inhibitors of enzymes implicated in diseases like Alzheimer's and glaucoma. The pyrazolone scaffold can be readily modified to optimize binding affinity and selectivity for a particular enzyme target, making it a versatile platform for the design of novel biochemical reagents.

| Application Area | Target | Mechanism/Principle |

| Bioimaging | Metal Ions (e.g., Al³⁺, In³⁺) | "Turn-on" fluorescence upon ion binding |

| Proteomics | Enzymes (e.g., proteases, kinases) | Competitive or non-competitive inhibition of enzyme activity |

| Bioconjugation | Proteins | Stable, noncovalent binding to amino acid residues on cell membranes |

Emerging Trends and Future Research Directions

Development of Green and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives has traditionally involved methods that can be harsh, requiring organic solvents and high temperatures, which are costly and environmentally burdensome. researchgate.net In response, the principles of green chemistry are being increasingly integrated into the synthesis of these heterocyclic compounds. nih.govresearchgate.net The focus is on creating methodologies that are not only efficient and high-yielding but also atom-economical, operationally simple, and environmentally benign. nih.gov

Key advancements in this area include:

Microwave and Ultrasonic Irradiation: These techniques accelerate reactions, leading to higher yields in shorter timeframes, often under solvent-free conditions. researchgate.net For instance, the multicomponent reaction of pyrazolone, an aldehyde, and malononitrile (B47326) has been successfully carried out using microwave and ultrasonic irradiation. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing waste and simplifying procedures. acs.orgmdpi.com Water-assisted MCRs are particularly promising for their eco-friendly nature. acs.org

Eco-Friendly Solvents and Catalysts: There is a growing trend towards using green solvents like water and recyclable catalysts, such as magnetic nanoparticles or bio-organic catalysts, to reduce the environmental impact of chemical synthesis. researchgate.netresearchgate.netekb.eg For example, a convenient, eco-friendly method for synthesizing 5-aryl pyrazole-3-one derivatives utilizes sonication in acetic acid. ekb.eg

These sustainable practices are crucial for the future of pharmaceutical manufacturing, ensuring that the production of valuable compounds like 1-isopropyl-5-methyl-1H-pyrazol-3(2H)-one and its analogs is both economically viable and environmentally responsible. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and refine their structures for enhanced efficacy and safety. eurasianjournals.comcrimsonpublishers.com

For pyrazolone derivatives, AI and ML can be applied in several ways:

High-Throughput Virtual Screening (HTVS): AI algorithms can rapidly screen massive libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.govcrimsonpublishers.com

De Novo Drug Design: Machine learning models can generate novel molecular structures, including new pyrazolone scaffolds, that are optimized for desired pharmacological properties. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound is crucial. AI can build models to forecast these properties, reducing the likelihood of late-stage failures in drug development. researchgate.net

The integration of AI and ML promises to significantly reduce the time and cost associated with bringing new pyrazolone-based drugs to market, making the discovery process more efficient and targeted. eurasianjournals.comresearchgate.net Challenges remain, including the need for high-quality data and accurate force fields, but the potential for innovation is immense. eurasianjournals.com

Exploration of Polypharmacological and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by polypharmacology, where a single compound is designed to interact with multiple biological targets. nih.gov This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders. The versatile pyrazolone scaffold is well-suited for the design of such multi-target agents. nih.govnih.gov

Recent research has focused on developing pyrazolone derivatives that can simultaneously modulate different pathways:

Dual Enzyme Inhibition: Scientists have synthesized pyrazolone-based compounds that act as dual inhibitors of enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are crucial targets in cancer therapy. frontiersin.orgresearchgate.net

Combined Target Classes: Novel sulfonamide-bearing pyrazolone derivatives have been designed to inhibit both cholinesterases and carbonic anhydrase isoenzymes, which are implicated in diseases like Alzheimer's and glaucoma. nih.govnih.govresearchgate.net

This multi-targeting strategy can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The development of pyrazole-based compounds with precisely tailored polypharmacological profiles is a significant and growing area of research.

Table 1: Examples of Multi-Targeting Pyrazolone Derivatives

| Compound Class | Targets | Potential Therapeutic Area | Reference |

| Pyrazole-fused derivatives | EGFR and VEGFR-2 | Cancer | frontiersin.org |

| Sulfonamide-bearing pyrazolones | Cholinesterases (AChE, BChE) and Carbonic Anhydrases (hCA I, hCA II) | Alzheimer's disease, Glaucoma | nih.govnih.gov |

| Pyrazole-thiazole hybrids | COX-2 and 5-LOX | Inflammation | ijpsjournal.com |

Uncovering Novel Biological Targets and Mechanisms of Action

While the antioxidant properties of some pyrazolones like edaravone (B1671096) are well-established, ongoing research seeks to uncover new biological targets and elucidate novel mechanisms of action for this class of compounds. nih.govnih.gov This exploration could significantly expand their therapeutic applications.

A key focus is on edaravone, a structurally related pyrazolone, and its analogs, which have shown effects beyond simple free radical scavenging. nih.gov Research has revealed their ability to modulate:

Inflammatory Processes: Edaravone can influence inflammatory pathways, which are central to many diseases. nih.gov

Cell Death Pathways: The compound has been shown to affect both apoptotic and necrotic cell death. nih.gov

Protein Aggregation: In the context of amyotrophic lateral sclerosis (ALS), new conjugates of edaravone have been found to reduce the pathological aggregation of the FUS protein. nih.gov

Remyelination: Edaravone and its analogs have been proposed as candidates to promote remyelination, offering potential treatments for diseases like multiple sclerosis by inducing the differentiation of oligodendrocyte progenitor cells. mdpi.comresearchgate.netnih.gov

The synthesis of novel analogs and photoactivatable probes is a key strategy to identify the specific protein targets responsible for these newly observed effects, opening up new therapeutic possibilities for the pyrazolone scaffold. mdpi.comresearchgate.net

Synergistic Combinations with Other Chemical Entities

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine. This approach can enhance efficacy, overcome drug resistance, and reduce side effects. Pyrazolone derivatives, particularly edaravone, are being actively investigated in combination with other therapeutic agents for synergistic effects. plos.org

Clinical and preclinical studies have explored various combinations:

Neurodegenerative Diseases: In ALS, the combination of edaravone and riluzole (B1680632) has been studied to assess if it can slow disease progression more effectively than either drug alone. nih.govresearchgate.net

Acute Ischemic Stroke: Combining edaravone with the thrombolytic agent alteplase (B1167726) (tPA) has been shown to be safe and effective for improving short-term outcomes in stroke patients. plos.orgnih.gov Another combination with dexborneol has also shown promise in improving functional outcomes after a stroke. medscape.com

These studies suggest that pyrazolones can act as valuable components in multi-drug regimens. Future research will likely focus on identifying optimal drug pairings and understanding the molecular basis of their synergistic interactions to design more effective treatment protocols for a range of complex diseases.

Table 2: Investigated Synergistic Combinations Involving Edaravone

| Combination | Disease/Condition | Observed Outcome | Reference |

| Edaravone + Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Slower disease progression in the short term | nih.gov |

| Edaravone + Alteplase (tPA) | Acute Ischemic Stroke | Reduced infarct size, improved vascular reperfusion, reduced NIHSS score | plos.orgnih.gov |

| Edaravone + Dexborneol | Acute Ischemic Stroke | Improved functional independence at 90 days | medscape.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.